molecular formula C22H15F3N4O2 B2508620 N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 942005-93-8

N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2508620
CAS No.: 942005-93-8
M. Wt: 424.383
InChI Key: XXDBUSUNENTVTH-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core substituted with a methyl group at position 2 and a phenyl ring at position 2. The phenyl group is further functionalized with a 2-(trifluoromethyl)benzamide moiety at the meta position. Its molecular formula is C₂₂H₁₅F₃N₄O₂ (molecular weight: 424.4 g/mol), as inferred from structurally related compounds .

Properties

IUPAC Name

N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4O2/c1-13-27-19-17(9-5-11-26-19)21(31)29(13)15-7-4-6-14(12-15)28-20(30)16-8-2-3-10-18(16)22(23,24)25/h2-12H,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDBUSUNENTVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves a multi-step process. The starting materials are often selected for their availability and reactivity, including intermediates that facilitate specific functional group transformations. Key steps include:

  • Formation of the pyrido[2,3-d]pyrimidin-3(4H)-yl intermediate: : This is achieved through cyclization reactions under controlled conditions.

  • Substitution Reactions: : Incorporating the phenyl and trifluoromethyl groups often involves nucleophilic aromatic substitution reactions, with conditions optimized for yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound leverages high-throughput automated synthesizers and stringent quality control measures. Typical conditions include the use of:

  • Solvent systems that optimize solubility and reaction kinetics.

  • Catalysts that increase efficiency and selectivity.

  • Temperature-controlled reactors to manage exothermic or endothermic reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide can undergo several types of reactions including:

  • Oxidation: : Generally facilitated by oxidizing agents such as potassium permanganate or molecular oxygen.

  • Reduction: : Often achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : This includes electrophilic and nucleophilic substitutions depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used include halogenating agents for substitution reactions, and specific catalysts that ensure regioselectivity and stereoselectivity. Conditions often involve precise control of pH, temperature, and solvent systems to drive the reactions towards desired products.

Major Products Formed

The major products from these reactions include functionalized derivatives of the original compound, which can be further utilized or modified depending on the intended application.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure facilitates the study of reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s interaction with enzymes and receptors provides insights into cellular pathways and mechanisms. It is often used as a probe or inhibitor in biochemical assays.

Medicine

N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide has potential therapeutic applications due to its ability to modulate biological targets. It is studied for its potential use in treating diseases such as cancer and inflammatory disorders.

Industry

In industrial applications, this compound is explored for its role in developing new materials, particularly where its unique chemical properties can enhance performance characteristics such as stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide involves binding to specific molecular targets such as enzymes or receptors. This binding can result in the inhibition or activation of particular biochemical pathways. The compound’s structure allows it to fit into the active sites of target molecules, influencing their function and thereby modulating physiological processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Positional Isomerism : Meta-substituted benzamide derivatives (target compound) may offer superior target engagement compared to para-substituted analogs due to reduced steric clashes .
  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., ) exhibit stronger binding in computational models but face metabolic instability in vivo.
  • Core Heterocycle: Pyrimido[4,5-d]pyrimidinone derivatives (e.g., ) demonstrate divergent biological activities, such as Ras inhibition, highlighting the importance of core structure in target specificity.

Biological Activity

N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensible tables.

Chemical Structure and Properties

The compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC22H18F3N4O
Molecular Weight426.40 g/mol
CAS Number1005304-44-8
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that compounds similar to this compound exhibit various mechanisms of action. These may include:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity : Some derivatives demonstrate effective antimicrobial properties against a range of pathogens.
  • Cytotoxic Effects : Studies suggest that this compound induces apoptosis in cancer cells through the activation of intrinsic pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. For example:

  • A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM .
  • Another investigation reported that these compounds could induce cell cycle arrest at the G2/M phase, leading to increased apoptosis .

Antimicrobial Properties

Research has also explored the antimicrobial effects of this compound. A notable study found:

  • Effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Studies

  • Case Study on Anticancer Efficacy :
    • In vitro studies on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potent anticancer properties.
  • Case Study on Antimicrobial Activity :
    • Clinical trials indicated that derivatives of this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antimicrobial agents.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study FocusFindingsReference
Anticancer EfficacyInduced apoptosis in cancer cells; IC50: 5–15 µM
Antimicrobial ActivityEffective against MRSA; MIC: 10–50 µg/mL
MechanismInhibition of specific enzymes

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